(2,4-Di-tert-butylphenyl)(phenyl)methanone
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Overview
Description
(2,4-Di-tert-butylphenyl)(phenyl)methanone is an organic compound with the molecular formula C21H26O. It is a ketone derivative where the carbonyl group is bonded to a phenyl group and a 2,4-di-tert-butylphenyl group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylphenyl)(phenyl)methanone typically involves Friedel-Crafts acylation. The reaction can be carried out by reacting 2,4-di-tert-butylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme:
2,4-di-tert-butylbenzoyl chloride+benzeneAlCl3this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,4-Di-tert-butylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2,4-Di-tert-butylphenyl)(phenyl)methanone has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Di-tert-butylphenyl)(phenyl)methanone involves its interaction with molecular targets through its carbonyl group. The steric hindrance provided by the tert-butyl groups can influence its binding affinity and reactivity. The compound can participate in various pathways, including redox reactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: An organophosphorus compound used as a stabilizer in polymers.
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Investigated for its cell growth-inhibiting properties.
Uniqueness
(2,4-Di-tert-butylphenyl)(phenyl)methanone is unique due to its specific steric hindrance and reactivity profile. The presence of both phenyl and 2,4-di-tert-butylphenyl groups provides a distinct chemical environment that influences its behavior in various reactions and applications.
Properties
CAS No. |
111959-99-0 |
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Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2,4-ditert-butylphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O/c1-20(2,3)16-12-13-17(18(14-16)21(4,5)6)19(22)15-10-8-7-9-11-15/h7-14H,1-6H3 |
InChI Key |
MBMFFMIVHRLGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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